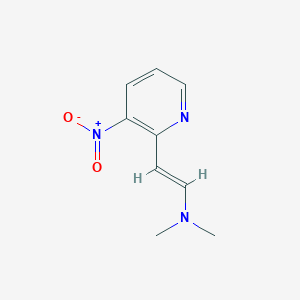

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Description

(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS: 343569-94-8) is a nitro-substituted pyridine derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.21 g/mol . Its IUPAC name is dimethyl[(E)-2-(3-nitropyridin-2-yl)ethenyl]amine, and it features a conjugated enamine system (E-configuration) linked to a 3-nitropyridin-2-yl group. Key identifiers include ChemSpider ID 9096629 and synonyms such as Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)-, (E) . The compound is used in synthetic organic chemistry, particularly in palladium-catalyzed reductive cyclizations and as an intermediate in drug discovery .

Properties

IUPAC Name |

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSUTXCBSMADJU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the enamine generated from DMF-DMA on the electron-deficient pyridine ring. Key parameters include:

-

Solvent : Anhydrous dimethylformamide (DMF) is essential to solubilize reactants and stabilize intermediates.

-

Temperature : Heating to 90°C for 4 hours ensures complete conversion.

-

Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

A representative procedure involves dissolving 2-methyl-3-nitropyridine (5.1 mmol) in dry DMF, followed by dropwise addition of DMF-DMA (10.2 mmol). After heating at 90°C for 4 hours, the solvent is evaporated to yield the product as a red oil with a 73% isolated yield.

Table 1: Standard Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Molar Ratio (Pyridine:DMF-DMA) | 1:2 |

| Temperature | 90°C |

| Time | 4 hours |

| Yield | 73% |

| Purity (NMR) | >95% |

Optimization Strategies for Enhanced Efficiency

Solvent and Additive Screening

Alternative solvents such as acetonitrile or toluene result in lower yields (<50%), highlighting DMF’s role in stabilizing the transition state. Additives like molecular sieves (4 Å) marginally improve yields (to 78%) by scavenging trace water.

Temperature and Time Dependence

Lower temperatures (60–70°C) lead to incomplete conversion (<30%), while prolonged heating (>6 hours) induces decomposition via nitro-group reduction.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

The product’s structure is confirmed by ¹H NMR (300 MHz, CDCl₃):

-

δ 8.40 (dd, J = 1.7, 4.4 Hz, 1H, H-6)

-

δ 8.16 (dd, J = 1.7, 8.3 Hz, 1H, H-4)

-

δ 8.04 (d, J = 12.5 Hz, 1H, H-8)

The E-stereochemistry is confirmed by the large coupling constant (J = 12.5 Hz) between H-7 and H-8.

Purity Assessment

Chromatographic methods (HPLC with UV detection at 254 nm) show >95% purity, with minor impurities attributed to residual DMF.

Alternative Synthetic Pathways and Comparative Analysis

Diazotization and Coupling Approaches

A patent route describes diazotization of 4-chloro-2-amino-3-nitropyridine with NaNO₂/HCl, followed by hydrolysis to 4-chloro-3-nitropyridin-2-ol. While this method avoids DMF-DMA, it requires multiple steps and achieves lower overall yields (35–40%).

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Amino derivatives of the original compound.

Reduction: Various oxidized forms of the nitrogen atoms.

Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine to other enamine derivatives and nitroaromatic compounds are analyzed below. Key differences in substituents, molecular properties, and applications are highlighted.

Structural Analogues with Nitro-Substituted Heterocycles

Table 1: Comparison of Nitropyridine- and Nitrophenyl-Enamine Derivatives

Key Observations :

- Nitro Position : The 3-nitro group on pyridine (target compound) enhances electron-withdrawing effects, influencing reactivity in coupling reactions compared to its 4-nitro positional isomer .

- Aromatic vs. Heteroaromatic : Nitrophenyl derivatives (e.g., Table 1, row 2) lack the pyridine nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity .

Table 2: Bioactive Enamine Derivatives

Key Observations :

- Substituent Effects : Truncated alkyl chains (e.g., OX03388) reduce biological potency compared to bulkier analogues, highlighting the role of steric bulk in target binding .

- Metal Complexation : Platinum(IV) prodrugs () demonstrate how enamine derivatives can be modified for enhanced stability and therapeutic delivery .

Structural and Electronic Comparisons

- Nitro Group Impact : The 3-nitro group on pyridine increases electrophilicity at the β-carbon of the enamine, facilitating nucleophilic attacks in cyclization reactions .

- Conjugation Effects: The enamine’s conjugated system (C=C–NMe₂) enhances resonance stabilization, a feature shared with dimethindene but absent in non-conjugated analogues .

Biological Activity

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies to provide a comprehensive understanding of its properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a nitro group on the pyridine ring and a dimethylamino group attached to the ethenamine moiety. The synthesis typically involves:

- Nitration of Pyridine : Using concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

- Formation of Ethenamine : Reacting the nitrated pyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions.

- Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest potential efficacy in targeting specific cancer cell lines through inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer cell survival .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for certain enzymes involved in cancer progression, indicating its role in therapeutic strategies against malignancies .

- Pharmacological Applications : Investigated for its potential use in drug development as a precursor for pharmacologically active compounds .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structural Characteristic | Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | Nitro group at 4-position | Different enzyme interactions |

| N,N-dimethyl-2-(3-nitropyridin-5-yl)ethenamine | Nitro group at 5-position | Varies from target specificity |

Case Studies

- Inhibition Studies : A study focused on evaluating the IC50 values of this compound against PRMT5 showed promising results, indicating significant inhibition at micromolar concentrations. This suggests its potential utility in developing targeted therapies for cancers characterized by MTAP deletion .

- Binding Affinity Assessments : Research utilizing surface plasmon resonance (SPR) demonstrated that modifications on the aryl ring could enhance binding affinity to target proteins, providing insights into structure-activity relationships that can be exploited in drug design .

Q & A

Q. What is the optimized synthetic protocol for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine?

The compound can be synthesized via condensation of 3-nitropyridine-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under inert conditions. A modified procedure from nitroarene reactions involves heating the mixture in DMF at 140°C for 24 hours under dinitrogen, followed by vacuum distillation to isolate the product . Key considerations:

- Reagent Ratios : Use a 1:1.5 molar ratio of nitroheteroarene to DMF-DMA.

- Solvent : DMF acts as both solvent and reactant.

- Purification : Remove unreacted starting materials via reduced-pressure distillation (70°C, 10–20 mbar) .

Q. How should researchers characterize this compound to confirm its structure?

Employ a multi-technique approach:

- Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., calc. C: 59.73%; H: 5.01%; N: 6.33%) .

- NMR Spectroscopy : Use - and -NMR to verify the (E)-configuration and nitro group positioning.

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro group placement in pyridine derivatives?

The nitro group's orientation (e.g., 3-nitro vs. 2-nitro) is influenced by electronic and steric factors. Computational studies (DFT) reveal that the electron-withdrawing nitro group stabilizes negative charge localization during reaction intermediates. For pyridine systems, the 3-position is favored due to reduced steric hindrance compared to ortho-substituted aryl analogs .

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

- Tautomerism Check : Use variable-temperature NMR to detect tautomeric equilibria.

- Impurity Analysis : Employ HPLC-MS to identify byproducts from incomplete reactions.

- Software Validation : Cross-validate computational models (e.g., Gaussian) with experimental data from crystallography (SHELX-refined structures) .

Q. What challenges arise in crystallographic studies of electron-deficient pyridine derivatives?

Q. How does the nitro group influence redox properties in catalytic applications?

Cyclic voltammetry (CV) reveals that the nitro group acts as an electron sink, facilitating reductive cyclization in Pd-catalyzed reactions. Compare reduction potentials (-0.5 to -1.2 V vs. Ag/AgCl) with control compounds lacking nitro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.